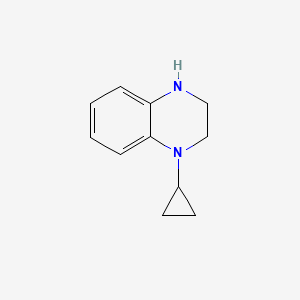

1-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline

描述

Structural Characterization of 1-Cyclopropyl-1,2,3,4-Tetrahydroquinoxaline

Systematic Nomenclature and IUPAC Conventions

This compound is systematically named based on the fusion of a cyclopropane ring to the tetrahydroquinoxaline core. The IUPAC name adheres to the following conventions:

- Parent structure : The tetrahydroquinoxaline scaffold, a bicyclic system comprising a six-membered benzene ring fused to a partially saturated six-membered nitrogen-containing ring.

- Substituent identification : The cyclopropane group is attached to the nitrogen atom at position 1 of the tetrahydroquinoxaline ring.

- Hydrogenation state : The numbering reflects the partial saturation of the quinoxaline ring, with positions 1,2,3,4 being saturated.

This nomenclature aligns with the structure reported in PubChem entries for related derivatives, such as 1-cyclopropyl-8-fluoro-1,2,3,4-tetrahydroquinoxaline (CID 130526509).

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound is influenced by its bicyclic structure and strained cyclopropane ring. Key features include:

Bond Lengths and Angles

- N-Cyclopropyl bond : The nitrogen atom at position 1 forms a single bond with the cyclopropane ring. Computational studies using RDKit’s UFF optimization suggest bond lengths of approximately 1.45–1.50 Å for N-C bonds in similar tetrahydroquinoxaline derivatives.

- Cyclopropane ring : The C-C bonds in the cyclopropane ring exhibit high strain, with bond lengths typically ranging from 1.50–1.55 Å. This is consistent with experimental data for cyclopropane-containing compounds.

Conformational Flexibility

The tetrahydroquinoxaline ring allows limited conformational flexibility due to partial saturation. Ab initio studies on analogous systems, such as 1,2,3,4-tetrahydroquinoline, reveal that the saturated ring can adopt multiple conformers, though energy barriers restrict interconversion. For this compound, steric interactions between the cyclopropane ring and the benzene moiety likely stabilize a single dominant conformer.

Crystallographic Data and X-ray Diffraction Studies

While no direct crystallographic data exists for this compound, structural insights can be inferred from related compounds:

These studies highlight the tendency of tetrahydroquinoxaline derivatives to form π-stacked arrangements in the solid state, a feature likely preserved in this compound.

Comparative Analysis with Related Tetrahydroquinoxaline Derivatives

The structural diversity of tetrahydroquinoxaline derivatives allows systematic comparisons:

Substituent Effects on Molecular Properties

Key observations :

- Fluorine substituents increase molecular weight and alter electronic properties without significantly affecting the core bicyclic structure.

- Methyl groups enhance steric bulk, potentially influencing crystal packing and solubility.

Conformational and Crystallographic Trends

Studies on tetrahydroquinoxaline derivatives reveal consistent patterns:

属性

IUPAC Name |

4-cyclopropyl-2,3-dihydro-1H-quinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2/c1-2-4-11-10(3-1)12-7-8-13(11)9-5-6-9/h1-4,9,12H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVYGMSUBNDAILS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2CCNC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70736824 | |

| Record name | 1-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70736824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1224640-13-4 | |

| Record name | 1-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70736824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

General Synthetic Strategy

The preparation typically involves condensation of key intermediates such as substituted acids or aldehydes with 1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline, often formed or introduced in earlier synthetic steps. The process can be summarized as follows:

- Formation of key intermediates : Aromatic aldehydes or amines are converted into acid derivatives or chlorinated intermediates through oxidation or diazotization reactions.

- Nucleophilic substitution : These intermediates undergo nucleophilic substitution with phenols or other nucleophiles to introduce desired substituents.

- Condensation with this compound : The acid or acid chloride intermediates are then condensed with this compound to form the target compound or its derivatives.

Detailed Synthetic Routes and Conditions

Synthesis via Acid Chloride Intermediate Condensation

A representative method involves the following steps:

Oxidation of aldehydes to acids : Substituted aldehydes (e.g., 3-chloropyrazole derivatives) are oxidized using sodium chlorite in the presence of sodium dihydrogen phosphate and 2-methylbut-2-ene as a scavenger to yield carboxylic acids with high yields (up to 92%).

Conversion to acid chlorides : The acids are treated with oxalyl chloride and catalytic DMF under reflux to form acid chlorides.

Condensation with this compound : The acid chlorides react with this compound in the presence of triethylamine at room temperature overnight. The product is isolated by extraction and purified by flash chromatography, achieving yields around 78%.

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Oxidation of aldehyde | NaClO2, NaH2PO4, 2-methylbut-2-ene, RT, 3 h | 92% |

| Acid chloride formation | Oxalyl chloride, DMF (cat.), reflux, 2 h | Quantitative (assumed) |

| Condensation | This compound, Et3N, DCM, RT, overnight | 78% |

Alternative Routes Involving Diazotization and Nucleophilic Substitution

Diazotization of 3-aminopyrazole : The amino group is converted to a chlorine substituent using diazotization in the presence of cupric chloride.

Substitution with phenols : The chlorine derivative undergoes nucleophilic substitution with phenols under basic conditions (e.g., sodium hydride) to yield diaryl ethers.

Hydrolysis and condensation : Hydrolysis of intermediates followed by condensation with this compound leads to the desired compounds.

Research Findings and Yield Data

| Compound/Step | Yield (%) | Notes |

|---|---|---|

| Oxidation of aldehydes to acids | 90–92 | High selectivity and yield using sodium chlorite oxidation |

| Acid chloride formation from acids | Quantitative (assumed) | Standard conversion using oxalyl chloride and catalytic DMF |

| Condensation with this compound | 78 | Efficient amidation under mild conditions, purified by flash chromatography |

| Diazotization and nucleophilic substitution | Moderate to high | Enables functionalization of pyrazole derivatives prior to condensation |

Summary Table of Key Reagents and Conditions

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| Oxidation | NaClO2, NaH2PO4, 2-methylbut-2-ene, RT | Convert aldehyde to carboxylic acid |

| Acid chloride formation | Oxalyl chloride, DMF (cat.), reflux | Activate acid for amide formation |

| Condensation | This compound, Et3N, DCM, RT | Amide bond formation |

| Diazotization | NaNO2, CuCl2 | Convert amine to chloro derivative |

| Nucleophilic substitution | Phenols, NaH | Introduce ether substituents |

化学反应分析

Types of Reactions: 1-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoxaline derivatives.

Reduction: Reduction reactions can convert it into different tetrahydroquinoxaline derivatives.

Substitution: It can undergo substitution reactions, particularly at the nitrogen atoms or the cyclopropyl ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products: The major products formed from these reactions include various substituted quinoxalines and tetrahydroquinoxalines, depending on the specific reagents and conditions used .

科学研究应用

Chemical Properties and Structure

Molecular Formula : CHN

Molecular Weight : 188.27 g/mol

CAS Number : 1553271-94-5

The compound features a tetrahydroquinoxaline core with cyclopropyl and methyl substituents, contributing to its distinct reactivity and biological activity. The structure allows for diverse interactions with biological targets, making it a valuable scaffold in medicinal chemistry.

Drug Discovery

1-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline is recognized for its potential as a lead compound in drug development. Its ability to modulate enzyme activity and interact with various receptors positions it as a candidate for therapeutic interventions in several diseases.

- Neuroprotective Effects : Research indicates that derivatives of tetrahydroquinoxaline exhibit neuroprotective properties by interacting with neuroreceptors. For instance, studies have shown that these compounds can mitigate oxidative stress-induced neuronal damage, suggesting applications in neurodegenerative disorders .

- Anticancer Activity : Compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines. For example, certain derivatives have shown IC50 values in the micromolar range against human cancer cells .

Material Science

The compound's stability and reactivity make it suitable for developing novel materials. Its unique structure allows for the exploration of new materials with specific properties that can be utilized in various industrial applications.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of tetrahydroquinoxaline derivatives. The following table summarizes key structural variations and their implications:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-Cyclopropyl-7-fluoro-1,2,3,4-tetrahydroquinoxaline | Fluorine substitution at position 7 | Enhanced biological activity |

| 1-Cyclopropyl-6-methyl-1,2,3,4-tetrahydroquinoxaline | Methyl substitution at position 6 | Variation in receptor interaction profiles |

Case Studies

Several studies have investigated the applications of tetrahydroquinoxaline derivatives:

Neuroprotection in Animal Models

Research has demonstrated that tetrahydroquinoxaline derivatives protect against neuronal damage in animal models. These findings suggest potential therapeutic applications in treating conditions such as Alzheimer's disease .

Anticancer Activity

A study highlighted the anticancer properties of tetrahydroquinoxaline derivatives against various cancer cell lines. Compounds structurally related to this compound exhibited significant cytotoxicity .

作用机制

The mechanism of action of 1-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

相似化合物的比较

(a) 1-Cyclopropyl Derivative

(b) 1-(Cyclopropylmethyl) Derivative

(c) 8-Chloro-1-cyclopropyl Derivative

(d) 1-Cyclopentyl Derivative

(e) 1-Methyl Derivative

- Simplicity : The methyl group offers minimal steric or electronic modulation, making it less effective in targeted drug design but useful as a synthetic intermediate .

Key Research Findings

- The cyclopropyl group’s rigid three-membered ring optimizes spatial orientation for TGR5 binding, outperforming bulkier (cyclopentyl) or simpler (methyl) analogs .

生物活性

1-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, cellular effects, mechanisms of action, and potential therapeutic applications.

This compound interacts with various enzymes and proteins, notably monoamine oxidase B (MAO-B), which is crucial for neurotransmitter metabolism. This interaction can lead to altered levels of neurotransmitters, impacting various physiological processes.

Cellular Effects

The compound has demonstrated notable effects on cellular processes:

- Cell Signaling : It modulates signaling pathways by inhibiting MAO-B, resulting in increased levels of neurotransmitters such as dopamine and serotonin.

- Anticancer Activity : Research indicates that derivatives of this compound exhibit antiproliferative effects against various cancer cell lines. For instance, certain derivatives have shown moderate to strong inhibitory activities against the HT-29 colon cancer cell line .

The primary mechanism of action involves binding to MAO-B, where it acts as an inhibitor. This inhibition prevents the breakdown of key neurotransmitters, which can have therapeutic implications for neurological disorders. Additionally, some derivatives have been identified as colchicine binding site inhibitors (CBSIs), disrupting microtubule dynamics and leading to cell cycle arrest in cancer cells .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound derivatives:

- In vitro Studies : In a study involving SKOV-3 ovarian cancer cells, a derivative exhibited GI50 values ranging from 13.52 to 31.04 μM and showed synergistic effects with cisplatin against resistant cell lines .

- Mechanism Insights : The compound's activity was linked to its ability to modulate RNA interference pathways by interacting with TRBP (TAR RNA-binding protein), enhancing the maturation of siRNA and miRNA .

Structure-Activity Relationship (SAR)

A detailed SAR analysis revealed that modifications on the tetrahydroquinoxaline structure significantly influence biological activity:

- Compounds with electron-donating groups at specific positions exhibited enhanced antiproliferative activity compared to their unsubstituted counterparts .

Summary Table of Biological Activities

常见问题

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。